molecular formula C10H12FNO4S B12109251 2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid CAS No. 716358-54-2

2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid

Cat. No.: B12109251
CAS No.: 716358-54-2
M. Wt: 261.27 g/mol
InChI Key: ZGPHSBLYZVGFPG-UHFFFAOYSA-N
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Description

Benzoic acid, 2-fluoro-5-[(propylamino)sulfonyl]- is a chemical compound with the molecular formula C10H12FNO4S It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a propylamino sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-fluoro-5-[(propylamino)sulfonyl]- typically involves multiple steps. One common method starts with the fluorination of benzoic acid to produce 2-fluorobenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of the industrial process can vary depending on the scale and desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-fluoro-5-[(propylamino)sulfonyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the benzene ring .

Scientific Research Applications

Benzoic acid, 2-fluoro-5-[(propylamino)sulfonyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 2-fluoro-5-[(propylamino)sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and the propylamino sulfonyl group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzoic acid: A simpler derivative of benzoic acid with only a fluorine substitution.

    5-[(Propylamino)sulfonyl]benzoic acid: Another derivative with only the propylamino sulfonyl group.

Uniqueness

Benzoic acid, 2-fluoro-5-[(propylamino)sulfonyl]- is unique due to the presence of both the fluorine atom and the propylamino sulfonyl group. This combination imparts distinct chemical properties and potential biological activities that are not observed in the simpler derivatives .

Properties

CAS No.

716358-54-2

Molecular Formula

C10H12FNO4S

Molecular Weight

261.27 g/mol

IUPAC Name

2-fluoro-5-(propylsulfamoyl)benzoic acid

InChI

InChI=1S/C10H12FNO4S/c1-2-5-12-17(15,16)7-3-4-9(11)8(6-7)10(13)14/h3-4,6,12H,2,5H2,1H3,(H,13,14)

InChI Key

ZGPHSBLYZVGFPG-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O

Origin of Product

United States

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